Methods of Application: This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities.
Application: Discovery of 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-diones as Highly Potent and Selective SIRT1 Inhibitors.
Methods of Application: The most potent inhibitor displayed an IC50 of 460 nM and a selectivity for SIRT1 over SIRT2, SIRT3, and SIRT5 of 113.5-, 254.3-, and 10.83-fold, respectively.
Results or Outcomes: Consistent with the in vitro assays, the inhibitors increased the acetylation level of p53 in a concentration-dependent manner in cells.
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid derivative, is a bicyclic compound characterized by its unique dioxane structure. Its molecular formula is and it has a molecular weight of 198.22 g/mol. The compound features a cyclopropylmethyl substituent on one of the dioxane rings, which contributes to its distinct chemical properties and potential applications in organic synthesis and medicinal chemistry .
The compound is known for its reactivity in various chemical transformations. It can undergo:
While specific biological activity data for 5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is limited, compounds with similar structures have shown various biological activities. Dioxane derivatives are often investigated for their potential as enzyme inhibitors and in medicinal chemistry due to their ability to interact with biological targets. The cyclopropyl group may enhance binding affinity due to its unique steric and electronic properties .
Several synthesis methods have been developed for producing 5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several potential applications:
Interaction studies indicate that compounds similar to 5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can exhibit significant interactions with various biological macromolecules. These studies often focus on:
Several compounds share structural similarities with 5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | 72324-39-1 | 0.91 |
| Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate | 51335-75-2 | 0.85 |
| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | 3709-18-0 | 0.85 |
| Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate | 1624262-21-0 | 0.83 |
| Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate | 5421-21-6 | 0.82 |
The uniqueness of 5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific cyclopropyl substitution and the resulting steric effects that influence its reactivity and potential biological activity compared to other dioxane derivatives. This structural feature may enhance its utility in targeted synthesis and medicinal applications .
5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has a molecular formula of C₁₀H₁₄O₄ with a molecular weight of 198.22 g/mol [1] [2] [3] [4]. The compound is characterized by its unique structural features including a six-membered 1,3-dioxane ring with two carbonyl groups at positions 4 and 6, and a cyclopropylmethyl substituent at position 5 [2]. The elemental composition consists of 60.59% carbon, 7.12% hydrogen, and 32.29% oxygen by weight.
The molecular structure is based on the parent compound 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), which has the CAS registry number 2033-24-1 [2] [5]. The introduction of the cyclopropylmethyl group at position 5 increases the molecular weight from 144.13 g/mol for Meldrum's acid to 198.22 g/mol for the target compound, representing an increase of 54.09 g/mol corresponding to the C₄H₆ cyclopropylmethyl moiety.
Specific melting and boiling point data for 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione are not available in the current literature [6]. However, comparison with structurally related compounds provides insight into expected thermal properties. The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), has a melting point of 92-96°C and an estimated boiling point of 182.71°C [5] [8].
Related 5-substituted derivatives show varying melting points depending on the nature of the substituent. For instance, 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione has a melting point of 129.5-130.5°C [9], while 2,2,5-trimethyl-1,3-dioxane-4,6-dione melts at 114-115°C [10] [11]. The 5-[(2,5-dimethoxyphenyl)amino]methylene derivative has a melting point of 164-165°C [12]. These variations suggest that the cyclopropylmethyl substituent would likely influence the melting point of the target compound, though specific experimental determination is required.
Experimental data for density, refractive index, and optical rotation of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione are not available in the current literature [6]. For comparative purposes, the parent compound Meldrum's acid has an estimated density of 1.1311 g/cm³ and a refractive index of 1.4434 [5] .
The presence of the cyclopropylmethyl group, which introduces additional steric bulk and different electronic properties compared to the parent compound, would be expected to influence these physical properties. The cyclopropyl ring is known to have unique electronic characteristics due to its strained three-membered ring structure, which could affect the overall molecular polarizability and thus the refractive index [2].
The introduction of the cyclopropylmethyl group would be expected to alter the solubility profile compared to the parent compound. The additional alkyl character from the cyclopropylmethyl substituent would likely increase solubility in organic solvents while potentially decreasing water solubility. The compound is stored under inert atmosphere at 2-8°C according to storage recommendations [3] [6].
Experimental partition coefficient data for 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione are not available in the current literature. The partition coefficient (LogP) is an important parameter for understanding the lipophilicity of organic compounds and their potential bioavailability characteristics.
For comparison, a related compound 5-(cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has a reported LogP value of 2.33810 [13]. This suggests that compounds with cyclopropyl substitution on the 1,3-dioxane-4,6-dione core tend to have moderate lipophilicity. The target compound, with its cyclopropylmethyl substituent, would be expected to have similar or slightly different LogP values depending on the specific electronic and steric effects of the substitution pattern.
Specific spectroscopic data for 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione are not available in the current literature. However, based on the structural characteristics and comparison with related compounds, expected spectroscopic features can be predicted.
For Nuclear Magnetic Resonance spectroscopy, the compound would be expected to show characteristic signals for the cyclopropyl ring protons, typically appearing as complex multipiples in the 0.5-1.5 ppm region, the methylene bridge connecting the cyclopropyl group to the dioxane ring, and the two methyl groups on the dioxane ring appearing as singlets around 1.7-1.8 ppm [14] [15] [16]. The parent compound Meldrum's acid shows characteristic signals in its ¹H Nuclear Magnetic Resonance spectrum with the methylene protons appearing around 3.5 ppm and the methyl groups at 1.7 ppm [15] [17].
In terms of infrared spectroscopy, the compound would be expected to exhibit characteristic carbonyl stretching frequencies around 1700-1750 cm⁻¹, typical of the 1,3-dioxane-4,6-dione system. The parent compound shows infrared bands at 1732 and 1667 cm⁻¹ corresponding to the two carbonyl groups [14] [18] [19]. Additional bands would be expected for carbon-hydrogen stretching of the cyclopropyl and methyl groups in the 2800-3000 cm⁻¹ region.
Mass spectrometry would be expected to show a molecular ion peak at m/z 198 corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the cyclopropylmethyl group and characteristic fragments from the dioxane ring system [20].
Specific crystallographic data for 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione are not available in the current literature. However, crystal structures of related 1,3-dioxane-4,6-dione derivatives provide insight into the expected solid-state structure.
Crystal structures of similar compounds show that the 1,3-dioxane ring typically adopts a distorted boat or sofa conformation [21] [22] [23] [24]. For example, the crystal structure of (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione shows the dioxane ring in a sofa conformation with the carbon atom bonded to the two methyl groups forming the flap [21]. The compound crystallizes in the triclinic space group P1 with specific cell parameters: a = 6.9171(14) Å, b = 7.0961(14) Å, c = 13.732(3) Å.
Similar structural features would be expected for the target compound, with the cyclopropylmethyl substituent likely influencing the overall molecular packing and intermolecular interactions in the solid state. The cyclopropyl ring, being a rigid three-membered ring, would introduce specific steric constraints that could affect the crystal packing arrangement [2].